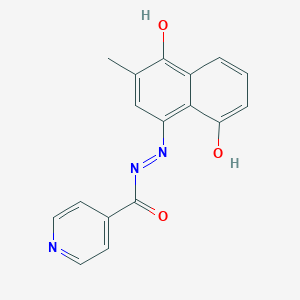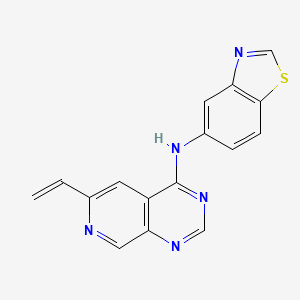
Ripk3-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ripk3-IN-3 is a chemical compound known for its role as an inhibitor of receptor-interacting protein kinase 3 (RIPK3). RIPK3 is a serine/threonine-protein kinase that plays a crucial role in the process of necroptosis, a form of programmed cell death distinct from apoptosis. This compound has garnered significant interest in scientific research due to its potential therapeutic applications in various diseases, including inflammatory and neurodegenerative disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ripk3-IN-3 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Ripk3-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Ripk3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of necroptosis and related signaling pathways.
Biology: Employed in cell culture experiments to investigate the role of RIPK3 in cell death and survival.
Medicine: Explored as a potential therapeutic agent for treating diseases characterized by excessive necroptosis, such as neurodegenerative disorders and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK3.
Wirkmechanismus
Ripk3-IN-3 exerts its effects by inhibiting the kinase activity of RIPK3. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a downstream effector in the necroptosis pathway. By blocking this pathway, this compound can reduce cell death and inflammation associated with necroptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to Ripk3-IN-3 include other RIPK3 inhibitors such as:
- GSK’872
- Necrostatin-1
- GW806742X
Uniqueness
This compound is unique in its high specificity and potency as a RIPK3 inhibitor. It has shown greater efficacy in inhibiting necroptosis compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H11N5S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-(6-ethenylpyrido[3,4-d]pyrimidin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C16H11N5S/c1-2-10-5-12-14(7-17-10)18-8-19-16(12)21-11-3-4-15-13(6-11)20-9-22-15/h2-9H,1H2,(H,18,19,21) |
InChI-Schlüssel |
DCSISVAQAFTARM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC2=C(C=N1)N=CN=C2NC3=CC4=C(C=C3)SC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


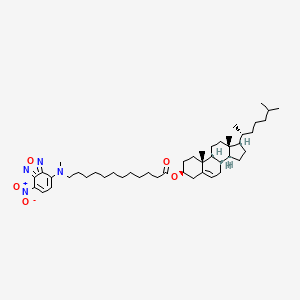

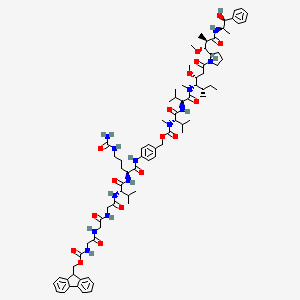
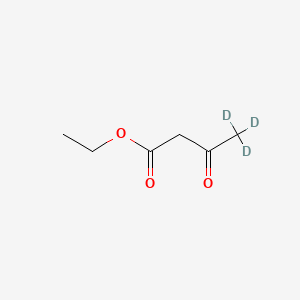
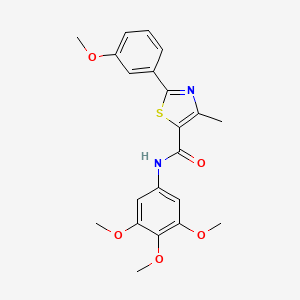
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
